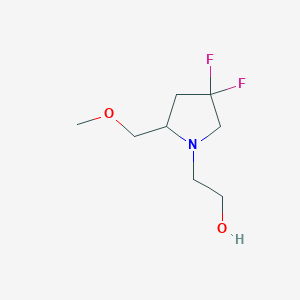
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol
Vue d'ensemble
Description
“2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol” is a chemical compound with the molecular formula C8H15F2NO2. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol” includes a pyrrolidine ring, two fluorine atoms, a methoxymethyl group, and a hydroxyl group . The InChI code for this compound is 1S/C6H11F2NO/c1-10-3-5-2-6(7,8)4-9-5/h5,9H,2-4H2,1H3 .Physical And Chemical Properties Analysis
The compound “2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol” has a molecular weight of 195.21 g/mol.Applications De Recherche Scientifique
Synthesis and Enantioselective Reactions The compound 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol has been utilized in the synthesis of homochiral aminofluorosulphuranes, where it acts as an effective enantioselective fluorodehydroxylating agent. This highlights its role in creating compounds with specific chiral configurations, which is crucial in the development of pharmaceuticals and other chirally active substances (Hann & Sampson, 1989).
Catalysis in Olefin Reactions The compound has also been studied in the context of palladium(II) complex catalysis. It has been observed that reactions involving similar structures facilitate the methoxycarbonylation of olefins, leading to the formation of esters. The catalytic behavior of these complexes is influenced by their structure and the chain length of the olefin, indicating that 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol could play a role in tuning the catalytic properties of such complexes (Zulu et al., 2020).
Ethylene Oligomerization Further applications of similar compounds involve the oligomerization of ethylene, where nickel(II) complexes chelated by related ligands exhibit activity in forming mostly ethylene dimers. This demonstrates the potential of the compound to be involved in or influence catalytic systems for polymer production or organic synthesis (Nyamato, Ojwach, & Akerman, 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO2/c1-13-5-7-4-8(9,10)6-11(7)2-3-12/h7,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSZLMNUQTZIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1CCO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





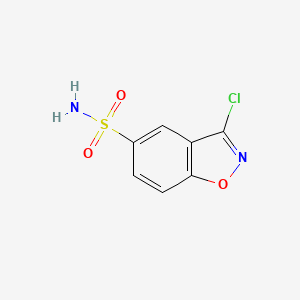
![2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B1478095.png)
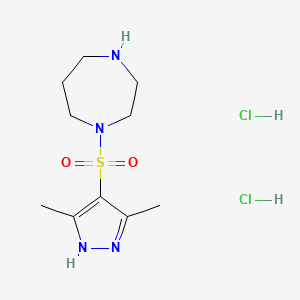

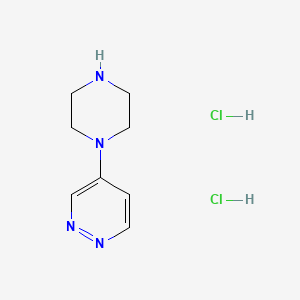
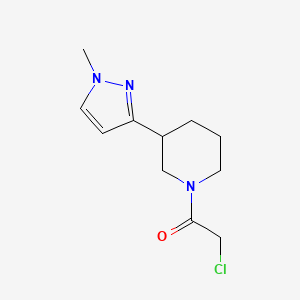
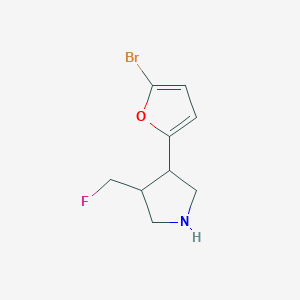



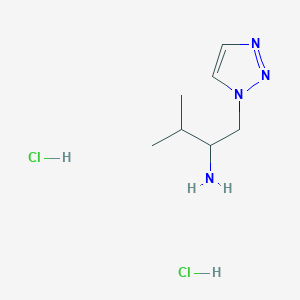
![3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478112.png)